N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
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Overview
Description
(2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and thiolane intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating protein-ligand interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and thiolane-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.
Uniqueness
What sets (2S)-N-(3-BROMOPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE apart is its unique combination of a bromophenyl group and a thiolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18BrN3O4S |
---|---|
Molecular Weight |
404.28 g/mol |
IUPAC Name |
(2S)-N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C14H18BrN3O4S/c1-9(13(19)17-11-4-2-3-10(15)7-11)16-14(20)18-12-5-6-23(21,22)8-12/h2-4,7,9,12H,5-6,8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1 |
InChI Key |
GITNMZQVLIDRFD-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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